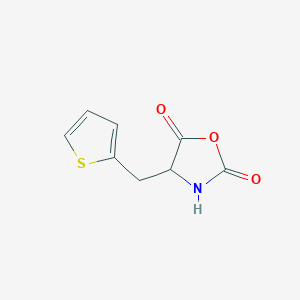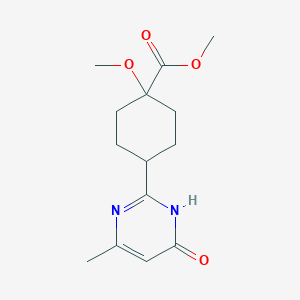![molecular formula C21H24N4O4S B11715382 N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features This compound contains a biphenyl core with a sulfonamide group, a nitro group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学的研究の応用
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones.
Biphenyl sulfonamides: Compounds with similar biphenyl and sulfonamide structures.
Uniqueness
N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and cyano groups, along with the pyrrolidine moiety, makes it a versatile compound for various applications.
特性
分子式 |
C21H24N4O4S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O4S/c22-12-3-15-24(17-16-23-13-1-2-14-23)30(28,29)21-10-6-19(7-11-21)18-4-8-20(9-5-18)25(26)27/h4-11H,1-3,13-17H2 |
InChIキー |
GBDMNGZOMMGTFP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)





![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

